2,5-Dichlorobenzhydrazide

描述

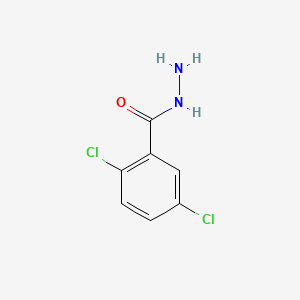

2,5-Dichlorobenzhydrazide is an organic compound with the molecular formula C7H6Cl2N2O. It is a derivative of benzoic acid, where the hydrazide group is substituted at the 2 and 5 positions with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzhydrazide can be synthesized through the reaction of 2,5-dichlorobenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2,5-Dichlorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization to obtain the desired compound.

化学反应分析

Types of Reactions

2,5-Dichlorobenzhydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxadiazoles.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 1,3,4-oxadiazoles.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzhydrazides.

科学研究应用

Proteomics Research

2,5-Dichlorobenzhydrazide is utilized to modify proteins or peptides for mass spectrometry analysis. This modification enhances the identification and quantification of proteins in complex biological samples, making it a valuable tool in proteomics research.

Synthetic Intermediate

This compound acts as a synthetic intermediate in the preparation of more complex chemical entities, especially heterocyclic compounds that exhibit potential pharmacological activities. Its unique structure allows for various chemical transformations that facilitate the synthesis of novel compounds.

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatization agent. It enhances the sensitivity and specificity of analytical instruments, which is crucial for accurate measurements in complex mixtures.

Material Science

The compound is employed in developing novel polymeric materials. It can function as a monomer or cross-linking agent, contributing to the creation of materials with tailored properties for specific applications.

Agricultural Chemistry

Research has explored this compound as a precursor for synthesizing agrochemicals with pesticidal or herbicidal activities. Its potential to affect plant growth and pest resistance makes it an interesting candidate for agricultural applications.

Medicinal Chemistry

As a building block in medicinal chemistry, this compound is involved in synthesizing potential therapeutic agents. Its biological activity has been investigated for various diseases, including cancer.

Environmental Science

The compound is utilized for detecting and quantifying pollutants in environmental samples. Its reactivity allows it to form stable complexes with various environmental contaminants, facilitating their analysis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest its potential as an antibacterial agent against multidrug-resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 30 |

| MCF-7 | 25 |

The mechanism involves activating caspases and modulating apoptotic pathways, highlighting its potential therapeutic applications in oncology.

作用机制

The mechanism of action of 2,5-Dichlorobenzhydrazide involves its reactivity with various molecular targets. In proteomics research, it reacts with protein structures, modifying them for mass spectrometry analysis. In synthetic chemistry, its dichlorobenzhydrazide group acts as a key functional moiety, facilitating the formation of heterocyclic compounds. The exact molecular pathways depend on the specific application and the nature of the target molecules.

相似化合物的比较

Similar Compounds

- 2,4-Dichlorobenzhydrazide

- 3,5-Dichlorobenzhydrazide

- 2,6-Dichlorobenzhydrazide

Uniqueness

2,5-Dichlorobenzhydrazide is unique due to the specific positioning of chlorine atoms at the 2 and 5 positions, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to other dichlorobenzhydrazides, making it suitable for specific applications in research and industry.

生物活性

2,5-Dichlorobenzhydrazide (DCBH) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aromatic hydrazide with the chemical formula CHClNO. The presence of two chlorine atoms on the benzene ring contributes to its unique reactivity and biological activity.

Antimicrobial Activity

DCBH has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that DCBH is capable of inhibiting bacterial growth at relatively low concentrations, showcasing its potential as an antibacterial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Research has also focused on the anticancer properties of DCBH. In vitro studies have shown that DCBH can induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Case Study:

A study evaluated the antiproliferative effects of DCBH on human lung cancer cells (A549) and breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC values calculated at 30 µM for A549 and 25 µM for MCF-7 cells.

| Cell Line | IC (µM) |

|---|---|

| A549 | 30 |

| MCF-7 | 25 |

The biological activity of DCBH can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DCBH acts as an inhibitor of certain enzymes involved in cellular metabolism, which may lead to increased oxidative stress within the cells.

- Induction of Apoptosis : By activating apoptotic pathways, DCBH promotes programmed cell death in malignant cells.

- Antioxidant Properties : Some studies suggest that DCBH may exhibit antioxidant activity, which could contribute to its protective effects against oxidative damage in healthy cells .

Safety and Toxicity

While DCBH shows promise in various therapeutic applications, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that DCBH has a moderate safety margin; however, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.

属性

IUPAC Name |

2,5-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECBCXNWGBDIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217839 | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67487-35-8 | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067487358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。